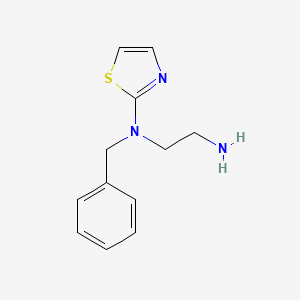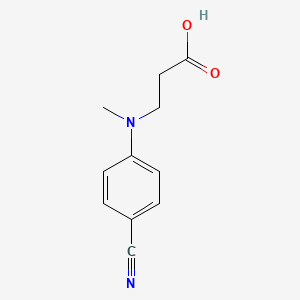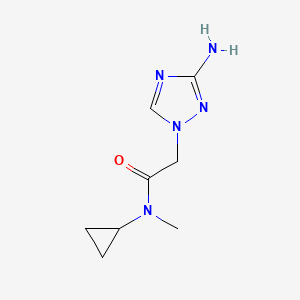![molecular formula C11H14N2O3 B7576378 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7576378.png)
3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid, commonly known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). MMPIP has been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
MMPIP acts as a selective antagonist of the 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptor, which is primarily found in the presynaptic terminals of neurons. Activation of 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptors leads to inhibition of neurotransmitter release, particularly glutamate, which is the major excitatory neurotransmitter in the brain. By blocking the 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptor, MMPIP enhances the release of glutamate, which leads to increased synaptic activity and improved cognitive function.
Biochemical and Physiological Effects:
MMPIP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of glutamate in the hippocampus, which is a brain region involved in learning and memory. MMPIP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and maintenance of neurons. Additionally, MMPIP has been shown to increase the activity of the dopaminergic system, which is involved in reward processing and motivation.
实验室实验的优点和局限性
One of the major advantages of MMPIP is its selectivity for the 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptor, which allows for more precise targeting of this receptor in laboratory experiments. However, the limited availability of MMPIP and its relatively low potency compared to other 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid antagonists can be a limitation for some experiments.
未来方向
There are several future directions for research on MMPIP. One potential area of investigation is its use in the treatment of drug addiction and pain. MMPIP has been shown to reduce drug-seeking behavior in animal models of addiction and to have analgesic effects in animal models of pain. Another area of research is the potential use of MMPIP in the treatment of neurodegenerative disorders such as Alzheimer's disease. MMPIP has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic value in humans.
In conclusion, MMPIP is a selective antagonist of the 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid receptor with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves enhancing glutamate release and improving synaptic activity, leading to improved cognitive function. MMPIP has been extensively studied in laboratory experiments and has shown promising results in animal models of depression, anxiety, schizophrenia, Alzheimer's disease, drug addiction, and pain. Further research is needed to determine its potential therapeutic value in humans.
合成方法
The synthesis of MMPIP involves the reaction of 2-acetyl-6-methylpyridine with methylamine and acrylonitrile, followed by hydrolysis and decarboxylation. The yield of MMPIP obtained through this method is around 40%.
科学研究应用
MMPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. MMPIP has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, MMPIP has been investigated for its potential use in the treatment of drug addiction and pain.
属性
IUPAC Name |
3-[methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-4-3-5-9(12-8)11(16)13(2)7-6-10(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCLAGKUFJVUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Ethyl-(4-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576295.png)
![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576302.png)
![2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576315.png)
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576324.png)

![3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid](/img/structure/B7576332.png)
![2-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7576337.png)
![3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576343.png)
![2-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576355.png)

![3-[(3-Chlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576383.png)
![3-[(4-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576393.png)

![N-[(2-bromo-5-fluorophenyl)methyl]-2-chloroacetamide](/img/structure/B7576404.png)